Methyl 3-bromo-5-cyano-4-hydroxybenzoate is an organic compound with the molecular formula and a molecular weight of approximately 256.05 g/mol. This compound is classified as a derivative of benzoic acid, characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group on the benzene ring. The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and reactivity.
The synthesis of methyl 3-bromo-5-cyano-4-hydroxybenzoate typically involves the bromination of methyl 4-cyano-5-hydroxybenzoate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Controlled temperatures are essential to ensure selective bromination at the desired position on the benzene ring .
Methyl 3-bromo-5-cyano-4-hydroxybenzoate features a benzene ring with three substituents:
Methyl 3-bromo-5-cyano-4-hydroxybenzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 3-bromo-5-cyano-4-hydroxybenzoate is largely dependent on its application in biological systems. The compound may interact with specific enzymes or receptors, modulating their activity through various mechanisms, including:
These interactions can potentially lead to antimicrobial or anticancer activities, making it a subject of interest in drug discovery .
While specific values for density and boiling point are not readily available, the melting point and other physical characteristics can be inferred from similar compounds.
These properties suggest that methyl 3-bromo-5-cyano-4-hydroxybenzoate can be handled safely under standard laboratory conditions .
Methyl 3-bromo-5-cyano-4-hydroxybenzoate has several notable applications:
The synthesis of methyl 3-bromo-5-cyano-4-hydroxybenzoate requires sequential functionalization to address ortho/para-directing effects and steric constraints. A validated three-step approach begins with methyl 4-hydroxybenzoate as the starting material:
Table 1: Multi-Step Synthesis Performance
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Ortho-Formylation | MgCl₂, Et₃N, paraformaldehyde, DCM, 60°C | 78 | 87 |
Cyano Group Installation | NH₂OH·HCl, then CH₃COCl | 82 | 95 |
Bromination | Br₂, glacial acetic acid, 25°C | 75 | 91 |
Alternative routes include oxidation of 3-bromo-5-methylbenzoate derivatives using KMnO₄ in acetone/water (60% yield), though over-oxidation risks necessitate careful temperature control [5].
Bromination Control: The phenolic hydroxyl group in methyl 4-hydroxybenzoate directs electrophilic bromination to the ortho position. Using glacial acetic acid as a catalyst in aliphatic alkane/ether solvents (e.g., dichloromethane/diethyl ether) at –10°C to 25°C suppresses dibromination, achieving >90% regioselectivity for 3-bromo-4-hydroxybenzoate intermediates [3]. Higher temperatures (>50°C) promote dibromide byproducts.
Cyanation Alternatives:
Table 2: Bromination Solvent Impact on Regioselectivity
Solvent System | Temperature (°C) | 3-Bromo Isomer Yield (%) | Dibromide Byproduct (%) |
---|---|---|---|
Dichloromethane/Diethyl ether | 0–25 | 91 | <5 |
Chloroform | 25 | 83 | 12 |
1,4-Dioxane | 50 | 68 | 27 |
The bromo substituent in methyl 3-bromo-5-cyano-4-hydroxybenzoate serves as a handle for Pd-catalyzed cross-couplings to install pharmacophores. Key systems include:
Table 3: Cross-Coupling Catalyst Performance
Reaction Type | Catalyst System | Ligand | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | None | 70–85 | Low yield with steric hindrance |
Suzuki-Miyaura | Pd₂(dba)₃/XPhos | XPhos | 88–92 | Oxygen sensitivity |
Heck | Pd(OAc)₂/P(o-Tol)₃ | Tri-o-tolylphosphine | 75–80 | Acrylate dimerization at >100°C |
Esterification of 3-bromo-5-cyano-4-hydroxybenzoic acid is optimally performed after bromination/cyanation due to:
Optimized Esterification:
Transesterification Routes: Methylation of pre-formed acid using CH₃I/K₂CO₃ in acetone achieves 88% yield but generates halide salts requiring aqueous workup [8].
Key Innovations:
Table 4: Byproduct Reduction Strategies
Process | Conventional Approach | Green Alternative | Byproduct Reduction |
---|---|---|---|
Cyano Group Installation | CuCN, DMF, 120°C | NH₂OH·HCl/CH₃COCl, DCM, 60°C | Eliminates Cu/CN⁻ waste |
Bromination | Br₂ in CCl₄ | Br₂ in acetic acid/ether | Avoids ozone-depleting solvents |
Esterification | H₂SO₄, reflux | Acetyl chloride, neat | No sulfate salts |
Comprehensive Compound List
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1